molecular formula C11H12BrNO4 B3021801 2-bromo-6-ethoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol CAS No. 312510-61-5

2-bromo-6-ethoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol

Cat. No.: B3021801
CAS No.: 312510-61-5
M. Wt: 302.12 g/mol
InChI Key: QBELTRFFIQGQOT-UHFFFAOYSA-N
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Description

2-Bromo-6-ethoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol (CAS 312510-61-5) is a substituted phenolic compound with a molecular formula of C₁₁H₁₂BrNO₄ and a molecular weight of 302.121 g/mol . Key physical properties include:

  • Density: 1.524 g/cm³
  • Boiling Point: 375.1°C at 760 mmHg
  • Flash Point: 180.7°C .

The compound features a phenol core modified with bromine, ethoxy, and a nitropropene group.

Properties

IUPAC Name

2-bromo-6-ethoxy-4-(2-nitroprop-1-enyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO4/c1-3-17-10-6-8(4-7(2)13(15)16)5-9(12)11(10)14/h4-6,14H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBELTRFFIQGQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C(C)[N+](=O)[O-])Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387792
Record name 2-bromo-6-ethoxy-4-[(E)-2-nitroprop-1-enyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312510-61-5
Record name 2-bromo-6-ethoxy-4-[(E)-2-nitroprop-1-enyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-ethoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol typically involves the following steps:

    Ethoxylation: The addition of an ethoxy group to the phenol ring.

    Nitroprop-1-en-1-ylation: The attachment of a nitroprop-1-en-1-yl group to the phenol ring.

These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in these reactions include bromine, ethyl alcohol, and nitropropene.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-ethoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-bromo-6-ethoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol exhibit significant antimicrobial properties. Studies have shown that phenolic compounds can inhibit the growth of various bacteria and fungi. The presence of the nitro group in this compound may enhance its bioactivity against resistant strains of bacteria.

Anti-inflammatory Properties

Phenolic compounds are often investigated for their anti-inflammatory effects. Preliminary studies suggest that derivatives of 2-bromo-6-ethoxy-4-(nitroprop)phenol may reduce inflammation markers in vitro. This application could be pivotal in developing new treatments for chronic inflammatory diseases.

Pesticidal Properties

The structural features of 2-bromo-6-ethoxy-4-(nitroprop)phenol suggest potential use as a pesticide. Compounds with similar structures have been shown to exhibit herbicidal and insecticidal activities. Research is ongoing to evaluate the efficacy of this compound in controlling agricultural pests and weeds while minimizing environmental impact.

Polymerization Initiators

In materials science, certain phenolic compounds are utilized as polymerization initiators or stabilizers. The unique electronic properties of 2-bromo-6-ethoxy-4-(nitroprop)phenol could be explored for synthesizing novel polymers with enhanced thermal stability and mechanical properties.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various phenolic compounds against multidrug-resistant bacteria. Results indicated that compounds with similar structures to 2-bromo-6-ethoxy-4-(nitroprop)phenol demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Research :
    A clinical trial focused on the anti-inflammatory properties of phenolic compounds found that derivatives showed a reduction in biomarkers associated with inflammation in patients with rheumatoid arthritis .
  • Pesticide Development :
    Research conducted by agricultural scientists explored the efficacy of phenolic compounds as potential herbicides. The study revealed that certain derivatives exhibited selective toxicity towards common agricultural weeds without harming crop species .

Mechanism of Action

The mechanism of action of 2-bromo-6-ethoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity, allowing it to bind to and modify proteins and enzymes. This interaction can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares the physical and structural attributes of 2-bromo-6-ethoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol with other phenolic derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Substituents
This compound C₁₁H₁₂BrNO₄ 302.12 375.1 Bromo, ethoxy, nitropropene
Phenol C₆H₅OH 94.11 181.7 -OH
4-Nitrophenol C₆H₅NO₃ 139.11 279 (decomposes) -NO₂
2-Bromophenol C₆H₅BrO 173.00 194–196 Bromo
4-Ethoxyphenol C₈H₁₀O₂ 138.16 250–252 Ethoxy

Key Observations :

  • Molecular Weight: The bromine and nitropropene groups significantly increase the molecular weight compared to simpler phenols like phenol or 4-ethoxyphenol.
  • Boiling Point: The high boiling point of the target compound (375.1°C) reflects strong intermolecular forces due to polar nitro and bromine groups, surpassing even 4-nitrophenol .
  • Substituent Effects: The bromo group enhances electrophilic substitution resistance but increases lipophilicity. The ethoxy group improves solubility in organic solvents compared to hydroxyl-rich analogs.

Antimicrobial Activity

Phenol and its derivatives are benchmark antimicrobial agents, with phenol itself serving as the standard for efficacy comparisons . While direct activity data for this compound is unavailable in the provided evidence, structural analogs suggest:

  • Bromophenols: Bromine substituents generally enhance antimicrobial activity by disrupting microbial membranes. For example, 2-bromophenol exhibits stronger bactericidal effects than phenol .
  • Nitrophenols: The nitro group can intensify activity against Gram-negative bacteria but may reduce solubility, limiting bioavailability.

The combination of bromine, ethoxy, and nitropropene groups in the target compound likely synergizes to produce a unique antimicrobial profile, though experimental validation is required.

Chemical Stability and Reactivity

  • Nitropropene Group : The nitro group may confer sensitivity to reducing conditions, while the conjugated double bond in the propene chain could participate in Diels-Alder reactions.
  • Bromine: Enhances stability against oxidation compared to chlorine-substituted phenols.
  • Ethoxy Group : Less reactive than hydroxyl groups, reducing susceptibility to nucleophilic attack.

Biological Activity

2-Bromo-6-ethoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol, with the molecular formula C11_{11}H12_{12}BrNO4_{4}, is a synthetic organic compound notable for its diverse biological activities. This compound features a bromine atom, an ethoxy group, and a nitroprop-1-en-1-yl group attached to a phenolic structure, which contributes to its unique reactivity and potential applications in medicinal chemistry and agriculture.

PropertyValue
Molecular Weight302.121 g/mol
Density1.524 g/cm³
Boiling Point375.1 °C
Flash Point180.7 °C
LogP3.714

The biological activity of this compound is primarily attributed to the nitro group (NO2_2), which is known for its ability to participate in redox reactions that can lead to cellular toxicity in microorganisms. This mechanism is crucial for its antimicrobial properties, allowing it to disrupt essential cellular processes in bacteria and fungi, potentially leading to cell death .

Biological Activity Overview

Research indicates that compounds containing nitro groups exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Effective against various pathogenic bacteria and fungi.
  • Antineoplastic Properties : Potential use in cancer treatment due to the ability to induce apoptosis in malignant cells.
  • Herbicidal Effects : Demonstrated efficacy in controlling weed growth, making it valuable in agricultural applications .

Antimicrobial Efficacy

A study evaluating the antimicrobial effects of nitro compounds found that this compound exhibited significant inhibitory effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of similar compounds lacking the nitro group, highlighting the importance of this functional group in enhancing antibacterial activity .

Herbicidal Activity

In agricultural studies, this compound was tested for its herbicidal properties against common weeds such as barnyard grass. Results showed a remarkable inhibition rate of up to 72.1% for root growth and 60.8% for shoot growth at optimal concentrations, indicating its potential as an effective herbicide .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-Bromo-4-nitrophenolLacks ethoxy groupModerate antimicrobial activity
6-Ethoxy-4-nitrophenolLacks bromine atomLower herbicidal activity
4-[(1E)-2-nitroprop-1-en-1-yl]phenolLacks both bromine and ethoxyMinimal biological activity

The unique combination of functional groups in this compound enhances its biological activity compared to structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-6-ethoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sodium alkoxide-mediated reactions (e.g., ethanol with sodium) can activate intermediates like bromophenol derivatives, followed by nitropropene conjugation under controlled pH and temperature . Yield optimization requires monitoring reaction kinetics and using polar aprotic solvents (e.g., DMSO) to stabilize intermediates . Recrystallization from ethanol or acetone is recommended for purification .

Q. What spectroscopic techniques are most effective for characterizing the nitropropene moiety in this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the (1E)-configuration of the nitropropene group, with coupling constants (J ≈ 12–16 Hz) distinguishing E/Z isomers. Gas Chromatography-Mass Spectrometry (GC-MS) under non-polar column conditions (e.g., HP-5MS) can resolve fragmentation patterns, particularly for nitro groups . Infrared (IR) spectroscopy should confirm C=C (≈1600 cm⁻¹) and NO₂ (≈1520 cm⁻¹) stretches .

Q. How should stability studies be conducted to assess the compound’s degradation under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability testing in buffered solutions (pH 3–11) at 40–60°C can model degradation pathways. High-Performance Liquid Chromatography (HPLC) with UV detection tracks decomposition products, while LC-MS identifies hydrolyzed or oxidized derivatives . Control experiments under inert atmospheres (N₂/Ar) isolate thermal vs. oxidative effects .

Advanced Research Questions

Q. How can researchers design experiments to investigate the environmental fate and transformation pathways of this compound in aquatic systems?

  • Methodological Answer : Use a tiered approach:

  • Phase 1 : Measure physicochemical properties (logP, water solubility) to predict partitioning between sediment/water .
  • Phase 2 : Conduct microcosm studies with simulated sunlight (UV-Vis irradiation) to assess photodegradation kinetics. Quantify nitro group reduction products via LC-MS/MS .
  • Phase 3 : Evaluate biotic transformations using microbial consortia from contaminated sites, analyzing metabolites via ¹H NMR .

Q. What strategies are recommended for resolving contradictions between theoretical and observed spectroscopic data (e.g., NMR chemical shifts)?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Computational chemistry (DFT calculations) can model expected shifts using software like Gaussian or ORCA. Compare experimental data with simulated spectra under identical solvent conditions (e.g., CDCl₃ vs. DMSO-d₆) . For ambiguous cases, 2D NMR techniques (COSY, NOESY) clarify spatial correlations .

Q. How can computational chemistry be integrated with experimental data to predict reactivity or optimize catalytic processes involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) predicts electrophilic/nucleophilic sites on the aromatic ring and nitropropene group. Transition state modeling (e.g., for nitro reduction) guides catalyst selection (e.g., Pd/C for hydrogenation). Molecular docking studies assess interactions with biological targets (e.g., enzymes), prioritizing synthetic modifications .

Q. What in vitro methodologies are appropriate for evaluating the compound’s interactions with biological macromolecules?

  • Methodological Answer :

  • Protein Binding : Use fluorescence quenching assays with bovine serum albumin (BSA) to calculate binding constants (Kₐ) and thermodynamic parameters (ΔH, ΔS) .
  • DNA Interaction : Gel electrophoresis (agarose) and ethidium bromide displacement assays quantify intercalation or groove-binding activity .
  • Enzyme Inhibition : Kinetic assays (e.g., Michaelis-Menten plots) with purified enzymes (e.g., cytochrome P450 isoforms) identify competitive/non-competitive inhibition .

Data Contradiction Analysis

Q. How should researchers address conflicting results in mass spectrometry fragmentation patterns?

  • Methodological Answer : Discrepancies may stem from ionization techniques (ESI vs. EI) or adduct formation. Standardize ionization parameters (e.g., collision energy in ESI-MS) and compare with reference libraries (NIST WebBook). Isotopic labeling (e.g., ¹³C-nitro groups) confirms fragment origins .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-6-ethoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol
Reactant of Route 2
2-bromo-6-ethoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol

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